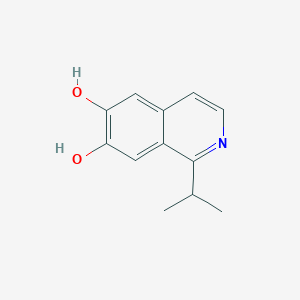

1-Isopropylisoquinoline-6,7-diol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H13NO2 |

|---|---|

Peso molecular |

203.24 g/mol |

Nombre IUPAC |

1-propan-2-ylisoquinoline-6,7-diol |

InChI |

InChI=1S/C12H13NO2/c1-7(2)12-9-6-11(15)10(14)5-8(9)3-4-13-12/h3-7,14-15H,1-2H3 |

Clave InChI |

UHTWPAJMBXFYQC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NC=CC2=CC(=C(C=C21)O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Isopropylisoquinoline 6,7 Diol and Its Analogs

Chemoenzymatic Pathways to 1-Isopropylisoquinoline-6,7-diol Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the practicality of traditional organic chemistry, offering a green and efficient route to complex molecules. nih.gov This approach is particularly valuable for installing specific functionalities and stereocenters into the isoquinoline (B145761) core.

Enzyme-mediated oxidation represents a green and highly efficient strategy for producing derivatives of quinoline (B57606) and its structural analogs, including isoquinoline. nih.govrsc.org These biocatalytic transformations can be accomplished using either whole-cell systems or isolated enzymes. nih.gov Molybdenum-containing hydroxylases, such as quinoline 2-oxidoreductase, are known to catalyze the oxidation of the C-2 position in quinolines. rsc.org In the case of isoquinoline, enzymatic systems can be harnessed to introduce hydroxyl groups at specific positions, which is a key step in forming the diol functionality. The site-selectivity of these enzymatic reactions is often governed by the electronic properties of the heterocyclic ring. rsc.org

The proposed mechanism for such enzymatic hydroxylations often involves the molybdenum cofactor. A base abstracts a proton from a cofactor-bound water molecule, which then acts as a nucleophile, attacking an electron-deficient carbon on the isoquinoline ring. rsc.org This process highlights the potential for developing biocatalysts to selectively oxidize the isoquinoline core to produce 6,7-dihydroxyisoquinoline, a direct precursor to the target molecule.

Many isoquinoline alkaloids owe their biological activity to the presence of a chiral center at the C1 position. rsc.org Stereoselective biocatalytic reduction is a powerful method for achieving high enantiopurity in the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines. The enantioselective reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline intermediate is a key strategy. rsc.org This can be accomplished through several methods, including enzymatic catalysis. rsc.org

While direct enzymatic reduction to form this compound is a specific application, the general principle is well-established. For example, the asymmetric hydrogenation of enamides catalyzed by BINAP-ruthenium(II) complexes has been demonstrated as a general method for the asymmetric synthesis of isoquinoline alkaloids. acs.org Biocatalytic approaches using enzymes like reductases can offer high stereoselectivity under mild reaction conditions, avoiding the need for chiral auxiliaries or expensive metal catalysts. rsc.org

Design and Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of the core structure is essential for exploring structure-activity relationships in medicinal chemistry. nih.gov Starting from a pre-formed this compound scaffold, various functionalizations can be envisioned. The diol group can be alkylated or acylated to produce ethers or esters, potentially modulating the compound's properties.

The synthesis of novel isoquinoline derivatives often begins with the construction of the core heterocyclic system. The classic Bischler-Napieralski reaction, which involves the cyclodehydration of N-phenylethyl amides, is a foundational method for creating the isoquinoline core and has been used to synthesize a variety of 1-substituted derivatives. nih.govpharmaguideline.com Following the construction of the core, further modifications can be introduced. For example, a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines were functionalized to create ester and carbamate (B1207046) derivatives. nih.gov A similar approach could be applied to modify the 6,7-diol group of the target compound.

Furthermore, pyrimido[6,1-a]isoquinoline derivatives have been synthesized from 1,1-disubstituted tetrahydroisoquinoline precursors, demonstrating how the core can be elaborated into more complex fused heterocyclic systems. mdpi.com

Structural Modifications of the Isoquinoline Core

The construction of the isoquinoline core is a fundamental aspect of the synthesis of this compound and its analogs. Several classical and modern synthetic reactions are employed to build this heterocyclic system, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Pictet-Spengler reaction is a prominent method for the synthesis of tetrahydroisoquinolines. thermofisher.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. thermofisher.comwikipedia.org For the synthesis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, dopamine (B1211576) or its protected derivatives can be reacted with isobutyraldehyde. A biomimetic, phosphate-catalyzed variation of the Pictet-Spengler reaction has been shown to be effective for the synthesis of related 1,1'-disubstituted tetrahydroisoquinoline alkaloids. acs.org This method often utilizes milder conditions, such as heating in a buffered solution, which can be advantageous for sensitive substrates. acs.org

Another cornerstone in isoquinoline synthesis is the Bischler-Napieralski reaction . organicreactions.orgwikipedia.org This process involves the cyclodehydration of a β-phenylethylamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org This intermediate can then be reduced to the corresponding tetrahydroisoquinoline or oxidized to the fully aromatic isoquinoline. For the synthesis of the target compound, N-(3,4-dihydroxy- or 3,4-dimethoxyphenethyl)isobutyramide would be the required precursor. The reaction conditions for the Bischler-Napieralski reaction can be harsh, often requiring high temperatures, though milder procedures have been developed. organic-chemistry.orgnih.gov

Modern advancements in synthetic chemistry have also provided novel routes to the isoquinoline core. For instance, a versatile method for constructing highly substituted isoquinolines involves the convergent assembly of multiple components in a single operation, starting from metalated o-tolualdehyde tert-butylimines and nitriles. harvard.edu

| Reaction | Description | Key Reagents | Product Type |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. thermofisher.comwikipedia.org | β-arylethylamine, aldehyde/ketone, acid catalyst (e.g., HCl, TFA) or phosphate (B84403) buffer. thermofisher.comwikipedia.orgacs.org | Tetrahydroisoquinoline |

| Bischler-Napieralski Reaction | Cyclodehydration of a β-phenylethylamide. organicreactions.orgwikipedia.org | β-phenylethylamide, condensing agent (e.g., POCl₃, P₂O₅). wikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline |

Derivatization at the Catechol Moiety (6,7-diol)

The catechol moiety at the 6- and 7-positions of the isoquinoline ring is a key site for structural modification. Derivatization of these hydroxyl groups can significantly impact the compound's physicochemical properties and biological activity.

O-Alkylation is a common modification, where the hydroxyl groups are converted to ethers. This is often achieved by treating the diol with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the selectivity and extent of alkylation. For instance, the use of a specific combination of a lithium counterion with an alkylating agent in a solvent like THF has been shown to result in high-yielding O-alkylation with minimal side products in related systems. researchgate.net

The Mitsunobu reaction offers a milder alternative for O-alkylation, particularly for the synthesis of 1-alkoxyisoquinolines from isoquinolin-1-ones. rsc.org This reaction allows for the introduction of a wide range of alkyl groups under neutral conditions.

Table of Derivatization Reactions at the Catechol Moiety

| Reaction Type | Description | Typical Reagents |

| O-Alkylation | Conversion of hydroxyl groups to ethers. | Alkyl halide, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, THF). |

| Mitsunobu Reaction | O-alkylation under mild, neutral conditions. rsc.org | Alcohol, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org |

Introduction of Varied Substituents at the C1 Position

The substituent at the C1 position of the isoquinoline ring plays a critical role in determining the pharmacological profile of the molecule. The introduction of a variety of substituents at this position is a key strategy in the development of new analogs.

For the Pictet-Spengler reaction , the choice of the starting aldehyde or ketone directly determines the substituent at the C1 position. For example, using different ketones in a phosphate-catalyzed Pictet-Spengler reaction with dopamine has been shown to yield a range of 1,1'-disubstituted tetrahydroisoquinoline-6,7-diols, including those with methyl, ethyl, propyl, and phenyl groups at C1. acs.org

In the context of the Bischler-Napieralski reaction , the C1 substituent is derived from the acyl group of the starting β-phenylethylamide. By varying the acylating agent used to prepare the amide precursor, a diverse array of C1-substituted 3,4-dihydroisoquinolines can be synthesized.

Furthermore, for pre-formed isoquinoline systems, nucleophilic addition to the C1 position of an iminium salt intermediate can introduce new substituents. For example, Grignard reagents can be used to add alkyl or aryl groups to the C1 position of 3,4-dihydroisoquinolinium salts.

Table of C1-Substituted Analogs and Synthetic Precursors

| C1 Substituent | Pictet-Spengler Precursor (Carbonyl) | Bischler-Napieralski Precursor (Amide) |

| Isopropyl | Isobutyraldehyde | N-(Phenethyl)isobutyramide |

| Methyl | Acetaldehyde | N-(Phenethyl)acetamide |

| Phenyl | Benzaldehyde (B42025) | N-(Phenethyl)benzamide |

| Ethyl | Propionaldehyde | N-(Phenethyl)propionamide |

The development of these advanced synthetic methodologies provides a powerful toolkit for the creation of a diverse library of this compound analogs, facilitating the exploration of their therapeutic potential.

Structure Activity Relationship Sar Studies of 1 Isopropylisoquinoline 6,7 Diol

Elucidation of Key Pharmacophoric Features of the Isoquinoline (B145761) Scaffold

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of naturally occurring and synthetic compounds with significant biological activities. nih.govresearchgate.net This scaffold serves as a rigid framework that correctly orients key functional groups for interaction with biological targets. In the context of 1-isopropylisoquinoline-6,7-diol, the isoquinoline core is considered a critical pharmacophoric element, contributing to the molecule's ability to interact with various receptors and enzymes. nih.gov

The nitrogen atom within the isoquinoline ring system is a key feature, capable of forming hydrogen bonds or ionic interactions with biological targets. Its basicity can be modulated by substituents on the ring, influencing the compound's pharmacokinetic and pharmacodynamic properties. The aromatic nature of the isoquinoline ring allows for potential π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins.

Numerous isoquinoline alkaloids have demonstrated a wide spectrum of pharmacological effects, including antitumor, antimicrobial, and neuroprotective activities. nih.govrsc.org This diverse bioactivity underscores the versatility of the isoquinoline scaffold as a privileged structure in drug discovery. The specific substitution pattern on the isoquinoline ring system is what ultimately defines the compound's biological profile.

Impact of C1-Isopropyl Substitution on Molecular Activity

The substitution at the C1 position of the isoquinoline nucleus is a critical determinant of the molecule's biological activity and selectivity. nih.gov In the case of this compound, the presence of an isopropyl group at this position has a significant impact on its pharmacological profile.

A study on a series of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives revealed that the C1-isopropyl group is essential for certain biological activities, such as antihypertensive effects. nih.gov The size and lipophilicity of the isopropyl group can influence how the molecule fits into and interacts with the binding pocket of a target protein. Compared to a smaller methyl group, as seen in the related compound salsolinol, the bulkier isopropyl group can lead to enhanced selectivity for specific receptor subtypes by establishing more extensive van der Waals interactions.

The table below illustrates the effect of C1 substitution on the activity of isoquinoline derivatives, highlighting the importance of the isopropyl group.

| Compound | C1-Substituent | Observed Biological Activity |

| 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivative | Isopropyl | Antihypertensive |

| Salsolinol | Methyl | Neurotoxic/Neuroprotective effects |

| 1-H-tetrahydroisoquinoline | Hydrogen | Varied/less potent activities |

This data underscores that the nature of the alkyl substituent at the C1 position is a key factor in modulating the biological effects of isoquinoline derivatives.

Influence of the 6,7-Dihydroxyl Functionality on Biological Interactions

The catechol-like 6,7-dihydroxy functionality on the isoquinoline ring is another crucial element for the biological activity of this compound. These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar residues in the binding sites of target proteins.

In studies of related dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, this dihydroxyl moiety was found to be critical for their cytotoxic effects on certain cell lines. The presence of these hydroxyl groups can also influence the molecule's antioxidant properties and its ability to chelate metal ions, which can be relevant for its mechanism of action in various biological contexts. The oxidation of the catechol moiety can also lead to the formation of reactive quinone species, which may contribute to both the therapeutic and toxicological profiles of the compound.

The following table summarizes the key interactions involving the 6,7-dihydroxy group:

| Interaction Type | Description | Potential Biological Consequence |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Strong binding to target proteins. |

| Metal Chelation | Can bind to metal ions like iron and copper. | Modulation of enzymatic activity; antioxidant effects. |

| Oxidation | Can be oxidized to a quinone. | Generation of reactive species; potential for covalent modification of targets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoquinoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity. japsonline.com

While a specific QSAR model for this compound is not publicly available, studies on related tetrahydroisoquinoline derivatives have highlighted the importance of descriptors such as:

Molecular Lipophilicity (logP): Influences membrane permeability and binding to hydrophobic pockets.

Electronic Properties (e.g., HOMO/LUMO energies): Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Parameters (e.g., molecular volume, surface area): Describe the size and shape of the molecule, which are critical for receptor fit. nih.gov

These models can be used to predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts to optimize the lead compound. The predictive power of QSAR models accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of desired biological activity.

Stereochemical Considerations in Structure-Activity Profiles

The C1 position of this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and toxicities. nih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

For many 1-substituted tetrahydroisoquinolines, the biological activity resides predominantly in one enantiomer. For example, the stereochemistry at C1 is crucial for the activity of many isoquinoline alkaloids. nih.gov Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are critical for a complete understanding of its SAR.

The differential activity of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more optimal binding orientation within the chiral recognition site of the biological target. The determination of the absolute configuration of the more active enantiomer provides valuable insights into the topology of the binding site and can guide the design of more rigid and potent analogs.

Molecular Mechanisms of Action and Biological Target Identification for this compound

The process of elucidating the therapeutic effects of a chemical compound hinges on identifying its molecular targets. Understanding these interactions at a cellular level is a cornerstone of modern drug discovery, allowing researchers to optimize efficacy and minimize side effects. This article explores the methodologies used to identify biological targets for compounds such as this compound and delves into what is known about its specific molecular interactions.

Computational and Theoretical Investigations of 1 Isopropylisoquinoline 6,7 Diol

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how substrates, such as the precursors to 1-isopropylisoquinoline-6,7-diol, might bind within the active site of a synthesizing enzyme like norcoclaurine synthase (NCS).

Detailed research findings from docking studies on NCS with various substrates reveal critical interactions that stabilize the ligand-enzyme complex. For instance, simulations involving the native substrates, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), have elucidated the binding conformations necessary for catalysis. nih.gov Engineering efforts have utilized docking to assess the binding of non-native substrates. A study on the L68T/M97V mutant of NCS from Thalictrum flavum showed that mutations could improve binding affinity for bulkier substrates. nih.gov The docking energy for the imine intermediate in the mutant was calculated to be -7.9 kcal/mol, a notable improvement over the wild-type's -7.1 kcal/mol, indicating a more stable binding conformation. nih.gov This enhanced stability was attributed to new hydrogen bond formations between the engineered enzyme and the substrate. nih.gov Such simulations are fundamental in predicting which enzyme variants might successfully accommodate the precursors required for synthesizing this compound.

Table 1: Example Molecular Docking Energies in Norcoclaurine Synthase (NCS)

| Enzyme Variant | Ligand/Intermediate | Docking Energy (kcal/mol) | Key Interaction Improvement |

|---|---|---|---|

| Wild-Type TfNCS | Imine Intermediate | -7.1 | Baseline hydrophobic interactions |

| L68T/M97V Mutant TfNCS | Imine Intermediate | -7.9 | Formation of a new hydrogen bond |

This table is generated based on data from a study on engineering norcoclaurine synthase for the synthesis of 1-aryl-tetrahydroisoquinolines. nih.gov

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand binding, advanced molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of the enzyme and ligand over time. These simulations are essential for understanding the flexibility of the enzyme's active site and the stability of the substrate within it.

MD simulations of NCS have confirmed that the enzyme's structure is not rigid; it undergoes subtle conformational shifts to accommodate its substrates. ucl.ac.uk These simulations often involve creating a model system that includes the enzyme, the ligand, and a surrounding shell of water molecules to mimic physiological conditions. For example, a typical QM/MM model for studying the NCS reaction mechanism might contain over 6,700 atoms, including a 7 Å solvation shell around the enzyme. nih.gov By analyzing the trajectory of atoms over the simulation time, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions that hold the substrate in place, providing a more complete picture of binding dynamics than docking alone.

A critical aspect of enzyme function that can be explored with MD simulations is the geometry of substrate access tunnels and the dynamics of substrate entry. For enzymes with multiple substrates, like NCS, the order of binding can be crucial for the reaction's success.

X-ray crystallography and computational analyses have suggested a "dopamine-first" mechanism for NCS, where dopamine binds deep within the active site pocket first. nih.gov Subsequently, the second substrate, 4-HPAA (or a similar aldehyde), binds at the entrance of the active site. nih.gov MD simulations can validate this hypothesis by simulating the diffusion of substrates from the solvent into the active site, mapping the energy landscape of this process, and identifying potential bottlenecks or gating residues that control access to the catalytic machinery. Understanding these entry dynamics is vital for engineering NCS to accept the specific precursors of this compound in the correct sequence and orientation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Enantioselectivity

The actual bond-making and bond-breaking steps of a chemical reaction are governed by the principles of quantum mechanics. Quantum chemical (QC) calculations, often performed within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are used to model the reaction mechanism at an electronic level. mdpi.com This allows for the elucidation of transition states and the determination of reaction energy barriers, which are key to understanding catalytic efficiency and stereoselectivity.

For the Pictet-Spengler reaction catalyzed by NCS, QM/MM calculations have been instrumental in mapping out the entire catalytic cycle, from the initial condensation of dopamine and an aldehyde to form a Schiff base, through the cyclization to form the isoquinoline (B145761) ring, and finally to the release of the product. mdpi.comacs.org These calculations can accurately predict the energy of the transition state, which is the highest energy point along the reaction coordinate. By identifying the residues that stabilize this transition state, researchers can understand the origins of the enzyme's catalytic power and its strict enantioselectivity for producing the (S)-enantiomer of norcoclaurine. acs.org This knowledge is paramount for predicting how mutations might alter the enantiomeric outcome, a crucial consideration for producing a specific stereoisomer of this compound.

In Silico Enzyme Engineering and Directed Evolution Strategies

The insights gained from docking, MD simulations, and QM/MM calculations provide a powerful foundation for in silico enzyme engineering. By computationally predicting the effects of mutations, researchers can bypass much of the laborious and time-consuming effort of traditional laboratory-based directed evolution.

The goal of engineering an enzyme like NCS is often to enhance its catalytic efficiency or broaden its substrate scope to produce novel BIAs. nih.govmdpi.com Computational approaches allow for the rational identification of "hot spots"—amino acid residues that are prime targets for mutation. For example, a QM/MM-based method was used to identify mutations that could enhance the catalytic rate of NCS by better stabilizing the transition state's macrodipole. mdpi.com This rational, computationally-guided approach can accelerate the development of bespoke biocatalysts for specific target molecules.

Rational design involves creating small, targeted libraries of enzyme variants where mutations are made only at specific, pre-determined positions. Computational analysis is the key to identifying these positions. By analyzing the enzyme's active site structure and its interactions with the substrate, researchers can pinpoint residues that control substrate specificity or catalytic activity.

In the case of NCS, studies have successfully used rational design to create mutants with improved properties. nih.gov For example, residues lining the substrate-binding pocket were identified as key targets. A semi-rational design approach, combining computational predictions with laboratory screening, led to the development of the L68T/M97V mutant of Thalictrum flavum NCS. nih.gov This mutant showed significantly higher conversion rates for both native and bulky non-native substrates compared to the wild-type enzyme. nih.gov This demonstrates how computational pre-screening can effectively guide the creation of focused mutagenesis libraries, increasing the probability of finding improved enzyme variants.

Table 2: Engineered Mutations in Norcoclaurine Synthase (TfNCS) for Improved Activity

| Mutation | Rationale for Selection | Observed Improvement | Conversion Rate (%) |

|---|---|---|---|

| L68T | Active site residue modification | Improved activity | >96% (in L68T/M97V) |

| M97V | Active site residue modification | Improved activity | >96% (in L68T/M97V) |

| L68T/M97V | Combination of beneficial mutations | ~2-fold improvement over wild-type | 99% |

This table is based on data from the semi-rational design of TfNCS to improve the synthesis of 1-aryl-tetrahydroisoquinolines. nih.gov

Predictive modeling represents the pinnacle of computational enzyme design. The ultimate goal is to accurately forecast how a specific mutation will affect an enzyme's performance, including its catalytic rate (activity) and its preference for producing a particular stereoisomer (stereoselectivity).

Quantum chemical calculations are central to this predictive power. nrel.gov By calculating the energy barriers for the formation of both (S) and (R) enantiomers in a proposed mutant, researchers can predict whether the mutation will maintain, enhance, or even reverse the enzyme's native stereoselectivity. For instance, guided by mechanistic information from quantum chemical calculations, single-point mutations of specific residues in a lotus (B1177795) NCS were shown to successfully convert it into an (R)-enantiospecific mutant. acs.org This predictive capability is crucial for designing biocatalysts tailored for the synthesis of complex molecules like this compound, where precise control over the three-dimensional arrangement of atoms is essential.

Analytical Research Methodologies Applied to 1 Isopropylisoquinoline 6,7 Diol

Advanced Spectroscopic Techniques for Structural Characterization in Research

The definitive structural characterization of 1-Isopropylisoquinoline-6,7-diol was established during its initial synthesis. Foundational research relied on classical analytical methods to confirm the identity of the compound. Specifically, the hydrobromide salt of the compound was characterized by its melting point and elemental analysis. acs.org

While modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are now standard for unambiguous structure elucidation of organic molecules, the primary literature available for this compound predates the widespread use of these methods. The synthesis paper by Craig et al. (1952) confirmed the compound's structure through chemical synthesis pathways and elemental analysis, which determines the elemental composition of the molecule. acs.org

Table 1: Analytical Characterization Data for 1-Isopropyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 221.5-223 °C | acs.org |

| Elemental Analysis | Calculated (%) | Found (%) |

| Carbon (C) | 50.01 | 50.05 |

| Hydrogen (H) | 6.30 | 6.46 |

| Bromine (Br) | 27.73 | 27.54 |

Source: J. Am. Chem. Soc. 1952, 74, 5, 1316-1317 acs.org

Chromatographic Separations and Purification Protocols for Research Samples

The purification of this compound in a research context is intrinsically linked to its synthesis protocol. The compound was prepared via a multi-step synthesis which itself serves as a purification process. acs.org

The key steps reported are:

Bischler-Napieralski Ring Closure: This reaction was used to form the dihydroisoquinoline intermediate from the corresponding amide of 3,4-dimethoxyphenylethylamine. acs.org

Catalytic Reduction: The resulting dihydroisoquinoline was reduced to form the tetrahydroisoquinoline core structure. acs.org

Demethylation: The methoxy (B1213986) groups on the benzene (B151609) ring were converted to hydroxyl (diol) groups using hydrobromic acid to yield the final compound. acs.org

Recrystallization: The final product, as its hydrobromide salt, was purified by recrystallization from acetone. acs.org

Modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which are now standard for the separation and purification of research samples, are not described in the historical literature for this specific compound.

High-Throughput Screening Assays for Biological Activity Profiling

While modern High-Throughput Screening (HTS) involves the automated testing of large compound libraries, the foundational research on this compound involved preliminary pharmacological screening to profile its biological activity. chembk.comresearchgate.net This early form of activity profiling identified the compound as a notable bronchodilator. acs.org

Table 2: Preliminary Pharmacological Data for this compound

| Biological Activity | Test Method | Result (Relative Potency) |

|---|---|---|

| Bronchodilator Activity | Antagonism of histamine-induced bronchospasm (i.p.) | 10 |

| Antagonism of histamine-induced bronchospasm (oral) | 15 | |

| Antagonism of furmethide-induced bronchospasm (i.p.) | 5 | |

| Antagonism of furmethide-induced bronchospasm (oral) | >15 |

Source: J. Am. Chem. Soc. 1952, 74, 5, 1316-1317. Potency is relative to an unlisted standard. acs.org

Quantitative Bioanalytical Methods for Concentration Determination in Research Systems

Specific quantitative bioanalytical methods for the determination of this compound concentrations in biological matrices (e.g., plasma, tissue) are not detailed in the available scientific literature. Such methods, which often rely on techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are crucial for pharmacokinetic and drug metabolism studies. The development and validation of such an assay would be a necessary step for any further preclinical or clinical research on this compound.

Future Perspectives and Emerging Avenues in 1 Isopropylisoquinoline 6,7 Diol Research

Exploration of Unconventional Synthetic Routes and Biocatalytic Systems

Future research should focus on developing novel, efficient, and stereoselective synthetic methodologies. This could involve the use of modern catalytic systems, such as transition-metal catalysis, to construct the isoquinoline (B145761) core with the desired substitution pattern. thieme-connect.de Furthermore, microwave-assisted organic synthesis could be employed to accelerate reaction times and improve yields for the preparation of libraries of substituted isoquinolines. researchgate.net

The burgeoning field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the biocatalytic synthesis of isoquinoline alkaloids is an active area of research, specific enzymes for the production of 1-isopropylisoquinoline-6,7-diol have not been identified. nih.govmdpi.com Future efforts could be directed towards:

Enzyme Discovery: Screening for novel enzymes, such as norcoclaurine synthase (NCS) or related synthases, that can accept substrates leading to the formation of the 1-isopropyl substituent. youtube.com

Enzyme Engineering: Utilizing protein engineering and directed evolution to modify the substrate specificity of known enzymes to accommodate the isopropyl group.

Metabolic Engineering: Engineering microbial hosts like E. coli or yeast to produce this compound from simple precursors, a strategy that has shown promise for other alkaloids. researchgate.net A one-pot, multi-step biocatalytic cascade could be envisioned for the synthesis of related vicinal diols. researchgate.net

Discovery of Novel Biological Activities and Research Applications

The biological activities of isoquinoline alkaloids are vast and varied, encompassing analgesic, antimicrobial, and anticancer properties. nih.govnih.govmdpi.commdpi.comnih.gov However, the pharmacological profile of this compound remains largely unknown. A systematic investigation into its biological effects is a critical next step.

Initial research should involve broad-spectrum screening to identify potential therapeutic areas. Based on the activities of structurally related compounds, promising areas for investigation include:

Antiproliferative Activity: Screening against a panel of cancer cell lines to determine any cytotoxic or anti-proliferative effects. biorxiv.org

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi. youtube.com

Neurological Activity: Investigating its potential as a ligand for various receptors in the central nervous system, given that many isoquinoline alkaloids exhibit neuroprotective or psychoactive properties.

The discovery of potent biological activity would open up numerous research applications, including its use as a pharmacological tool to probe biological pathways or as a lead compound for drug development.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel derivatives of this compound.

De Novo Design: Using generative models to design new analogs with optimized properties, such as enhanced potency or improved metabolic stability.

Synthesis Planning: Employing retrosynthesis algorithms to identify novel and efficient synthetic routes. pharmafeatures.com

Process Optimization: Utilizing machine learning to optimize reaction conditions, leading to higher yields and purity. arxiv.orgnih.gov

By integrating AI and ML into the research workflow, scientists can navigate the vast chemical space of isoquinoline derivatives more effectively and identify promising candidates for further development.

Development of Advanced Chemical Probes and Biosensors

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. Should this compound demonstrate a specific and potent biological activity, it could serve as a scaffold for the development of advanced chemical probes. nih.gov This would involve the synthesis of derivatives bearing reporter tags, such as:

Fluorophores: For use in fluorescence microscopy and flow cytometry.

Biotin: For affinity purification and proteomic studies.

Photoaffinity labels: To covalently label the biological target and facilitate its identification. nih.gov

Furthermore, the catechol moiety of this compound makes it a potential candidate for detection by electrochemical biosensors. Biosensors based on enzymes like laccase or tyrosinase have been developed for the detection of other catechol-containing compounds. Future research could focus on creating specific biosensors for this compound, which would be invaluable for pharmacokinetic studies and for monitoring its presence in biological samples. nih.gov

Multi-Omics Approaches for Comprehensive Mechanism Elucidation

To fully understand the biological impact of this compound, a systems-level approach is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to this compound. nih.gov

If a specific biological activity is identified, multi-omics studies could be employed to:

Identify Molecular Targets: By observing changes in protein expression or post-translational modifications.

Elucidate Mechanisms of Action: By mapping the compound-induced perturbations onto known signaling and metabolic pathways.

Discover Biomarkers: By identifying molecular signatures that correlate with the compound's activity.

This holistic approach will be crucial for moving from the initial discovery of biological activity to a deep understanding of the compound's mechanism of action, which is a prerequisite for its potential translation into therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isopropylisoquinoline-6,7-diol, and what key reagents/catalysts are critical for achieving high yields?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of substituted precursors. For example, nucleophilic substitution reactions using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) can facilitate the introduction of isopropyl groups . Multistep pathways may require intermediates such as 3,4-dihydroisoquinolines, which are synthesized via Bischler–Napieralski reactions using POCl₃ or other cyclodehydrating agents . Yield optimization often depends on temperature control (e.g., reflux conditions) and stoichiometric ratios of boronic acid derivatives in cross-coupling steps .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to confirm aromatic proton environments and isopropyl substituents), IR spectroscopy (to identify hydroxyl and amine functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight verification . Chromatographic purity can be assessed via HPLC with UV detection at 254 nm, using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound across different biological assays?

- Methodological Answer : Bioactivity variations may arise from differences in assay conditions (e.g., pH, solvent systems) or cellular models. To address this:

- Perform dose-response curves under standardized conditions (e.g., fixed DMSO concentrations ≤0.1%).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes/receptors, reducing false positives from fluorescence-based assays .

- Cross-validate findings with knockout cell lines or competitive inhibition assays to confirm target specificity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 enzymes or GPCRs, identifying substituents that improve affinity .

- ADMET prediction tools (e.g., SwissADME) assess logP, solubility, and metabolic stability. For instance, replacing the isopropyl group with a cyclopropyl moiety may reduce hepatic clearance .

- Molecular dynamics simulations (e.g., GROMACS) evaluate conformational stability in biological membranes, guiding structural modifications for blood-brain barrier penetration .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer : Key challenges include:

- Racemization during high-temperature steps: Mitigate by using chiral catalysts (e.g., BINAP ligands) or low-temperature crystallization .

- Byproduct formation in cross-coupling reactions: Optimize Pd catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and employ scavengers like silica-bound thiourea .

- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers, validated by circular dichroism (CD) spectroscopy .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should include:

- pH-rate profiling (pH 3–10) to identify degradation hotspots (e.g., hydroxyl group oxidation at alkaline pH).

- Accelerated stability testing (40°C/75% RH) with UPLC monitoring. Buffers like phosphate (pH 7.4) or citrate (pH 5.0) can stabilize the compound .

- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance stability compared to ethanol/water mixtures due to reduced nucleophilic attack .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting data on the compound’s inhibition of monoamine oxidase (MAO) versus its off-target effects on adrenergic receptors?

- Methodological Answer :

- Perform selectivity panels using radioligand binding assays (e.g., ³H-dihydroergocryptine for adrenergic receptors vs. ¹⁴C-tyramine for MAO) .

- Use knockout animal models to isolate target-specific effects in vivo.

- Analyze structure-activity relationships (SAR) to identify pharmacophores responsible for off-target binding .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cancer cell lines?

- Methodological Answer :

- Fit data to logistic regression models (e.g., four-parameter Hill equation) to calculate IC₅₀ values.

- Apply ANOVA with Tukey’s post hoc test to compare efficacy across cell lines (e.g., HepG2 vs. MCF-7).

- Use principal component analysis (PCA) to correlate cytotoxicity with molecular descriptors (e.g., logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.